klebocin - 102714-08-9

klebocin

Catalog Number: EVT-1508400
CAS Number: 102714-08-9
Molecular Formula: C12H13NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Klebocin is primarily sourced from Klebsiella pneumoniae and other Klebsiella species. Research indicates that it is produced by specific strains that harbor klebocinogenic plasmids, which contain the genetic information necessary for its synthesis, immunity, and secretion .

Classification

Klebocin falls under the category of bacteriocins, which are ribosomally synthesized antimicrobial peptides. It is classified based on its structure and mechanism of action, which includes pore formation in target cell membranes, leading to cell death .

Synthesis Analysis

Methods

The synthesis of klebocin involves several steps:

  1. Isolation: Klebocin is extracted from cultures of Klebsiella species. This typically involves growing the bacteria in a nutrient-rich medium such as Luria-Bertani broth.
  2. Centrifugation: After incubation, the culture is centrifuged to separate the bacterial cells from the supernatant, which contains the klebocin .
  3. Purification: The crude extract can be further purified using methods like ammonium sulfate precipitation or chromatography techniques to isolate the active bacteriocin .

Technical Details

The extraction process often employs techniques such as:

  • Bradford Assay: To determine protein concentration in the klebocin extract.
  • Resazurin-based Turbidimetric Assay: To assess minimum inhibitory concentrations (MIC) against target bacteria .
Molecular Structure Analysis

Structure

Klebocin's molecular structure consists of a peptide chain that varies in length depending on the specific type of klebocin produced by different Klebsiella strains. The typical structure includes a conserved N-terminal region that is crucial for its antimicrobial activity.

Data

Molecular analyses have shown that klebocins can vary significantly; for example, some variants consist of 124 amino acids while others have 117 amino acids with varying degrees of sequence identity . Structural studies using techniques like X-ray crystallography or NMR spectroscopy can provide insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Klebocin functions primarily through interactions with bacterial cell membranes. The mechanism involves:

  • Pore Formation: Klebocin inserts itself into the lipid bilayer of target bacteria, creating pores that disrupt membrane integrity.
  • Inhibition of Cellular Functions: It may also inhibit protein synthesis or nucleic acid replication within susceptible bacteria, leading to cell death .

Technical Details

The reactions can be quantitatively analyzed using assays that measure bacterial growth inhibition in response to varying concentrations of klebocin.

Mechanism of Action

Process

The primary mechanism by which klebocin exerts its antibacterial effects includes:

  1. Binding to Receptors: Klebocin binds to specific receptors on the surface of target bacteria.
  2. Pore Formation: This binding leads to conformational changes that enable pore formation in the bacterial membrane.
  3. Cell Lysis: The formation of pores results in leakage of cellular contents and eventual cell lysis.

Data

Studies indicate that klebocin's effectiveness can vary based on factors such as pH and temperature, influencing its stability and activity against different bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear solution when extracted.
  • Solubility: Generally soluble in aqueous solutions but may require specific conditions for optimal solubility.

Chemical Properties

  • Stability: Stability can be affected by environmental conditions such as temperature and pH.
  • Activity Spectrum: Exhibits a broad spectrum of activity against various gram-negative and some gram-positive bacteria.

Relevant Data or Analyses

Research has shown that klebocin retains activity across a range of temperatures but may lose efficacy at extreme pH levels or upon prolonged exposure to heat .

Applications

Klebocin has significant potential applications in various scientific fields:

  • Antimicrobial Therapy: As an alternative treatment for infections caused by antibiotic-resistant bacteria.
  • Food Preservation: Utilized as a natural preservative due to its ability to inhibit spoilage organisms.
  • Biotechnology: Employed in biotechnological applications for developing new antimicrobial agents or enhancing food safety protocols .
Introduction to Klebocin as a Bacteriocin in Microbial Ecology

Ecological Role in Microbial Competition and Niche Specialization

Klebocins mediate intraspecies and intragenus competition within the KpSC, fundamentally shaping microbial community structure. Their primary ecological function lies in eliminating niche competitors, thereby securing resources and space for the producer strain. This is achieved through diverse and lethal mechanisms:

  • Nuclease Attack: Klebicin B exerts its bactericidal effect by degrading chromosomal DNA of susceptible target cells. This enzymatic activity disrupts essential genetic processes, leading to rapid cell death. Klebicin C and klebicin D target protein synthesis by specifically cleaving tRNA molecules, halting cellular metabolism [4] [6].
  • Membrane Disruption: While less commonly characterized in klebocins than in some microcins like microcin E492 (also prevalent in KpSC), pore formation leading to ion gradient dissipation and cytoplasmic leakage is a potential mechanism inferred from structural similarities to characterized bacteriocins in related Enterobacteriaceae [3] [4].

Klebocins exhibit a characteristically narrow inhibitory spectrum, primarily affecting other KpSC members or phylogenetically close Enterobacteriaceae. This specificity minimizes collateral damage to the broader microbial community, preserving essential ecological functions while eliminating direct competitors. Genomic analyses reveal that approximately 32.8% of KpSC isolates carry at least one bacteriocin gene, with klebicin B-like genes detected in 9.4% of strains. However, a striking 82.4% of these klbB genes were found to be disrupted by mutations or insertion sequences, suggesting a complex evolutionary trade-off between maintaining this weapon and its associated fitness costs [4]. Phenotypic studies confirm that intact klebicin B producers effectively inhibit susceptible Klebsiella strains, contributing to spatial segregation and lineage dominance within polymicrobial environments like the gastrointestinal tract [4] [9].

Table 2: Experimentally Observed Inhibitory Spectrum of KpSC Bacteriocins

Bacteriocin TypeEffective Against KpSCEffective Against E. coliEffective Against Pseudomonas spp.Effective Against Acinetobacter spp.Key Producer Lineages (ST/CG)
Klebicin B (Intact)Yes (Primary Target)Limited/Strain-specificNoNoST23, ST15, ST258 variants
Microcin E492YesYesYesYesST23 (predominant)
Cloacin-likeYesLimitedNoNoNon-ST23 lineages
Klebicin CYes (Strain-specific)No dataNo dataNo dataRare lineages

Ecologically, klebocin production is linked to niche specialization, particularly within the gut microbiome. Klebsiella strains harboring functional klebocins, especially when combined with other virulence or fitness factors (like siderophores or capsules), demonstrate a competitive advantage in colonizing mucosal surfaces and resisting displacement by resident flora or incoming strains. This is critically important in scenarios like antibiotic-mediated dysbiosis, where depletion of commensal bacteria creates open niches. Klebocin-producing Klebsiella can exploit these opportunities, potentially leading to pathogen dominance and increasing the risk of endogenous infections (e.g., urinary tract infections, bloodstream infections) originating from the gut reservoir [5] [9] [10]. The production imposes a metabolic burden on the host cell, consuming energy and resources for synthesis, immunity protein production, and secretion. Consequently, klebocin genes are often maintained only when they confer a net fitness benefit, typically in environments characterized by high microbial density and intense competition for limited nutrients [1] [3].

Evolutionary Significance in Klebsiella pneumoniae Species Complex (KpSC)

The evolutionary trajectory of klebocins within the KpSC is marked by dynamic horizontal gene transfer (HGT) and lineage-specific adaptations, reflecting their role in the arms race between competing strains. Klebocin operons are frequently located on mobile genetic elements (MGEs), including:

  • Plasmids: Particularly large conjugative plasmids often carrying additional adaptive genes. For example, klebicin B and microcin genes are frequently co-located on virulence plasmids carrying the rmpA/rmpA2 genes and aerobactin (iuc) genes in hypervirulent lineages like ST23 (K1), or on MDR plasmids harboring blaCTX-M and blaKPC genes in high-risk clones like ST258/ST11 [4] [9] [10].
  • Phage-like Elements and Genomic Islands: Klebicin loci often exhibit features reminiscent of phage tail genes (e.g., klbC encoding the sheath protein in klebicin C). Their integration into specific genomic loci suggests past phage-mediated transduction events and subsequent domestication for bacterial competition [4] [6] [9].

This association with MGEs facilitates the co-transfer of klebocins alongside virulence and resistance genes. Genomic surveillance using tools like Kleborate highlights significant associations between specific klebocin types and high-risk KpSC clones:

  • ST23 (CG23) Hypervirulent Lineage: This globally disseminated lineage, responsible for community-acquired invasive infections, shows a high prevalence of microcin E492 (found in ~44% of bacteriocin-positive strains overall, but enriched in ST23) [4] [9]. Microcin E492 production may enhance ST23's ability to compete in the gut niche, facilitating its persistence and high-level colonization prior to causing invasive disease.
  • ST11/ST258 (CG258) MDR Lineages: These pandemic clones, notorious for carbapenem resistance, frequently carry klebicin B-like and cloacin-like bacteriocins. While many klbB loci are disrupted, intact variants are observed. Their presence, even if sometimes inactivated, suggests a historical or context-dependent selective advantage, potentially linked to competition within high-stress hospital environments (e.g., ICU gut microbiomes under antibiotic pressure) [4] [9] [10].

Table 3: Evolutionary Features of Klebocins in High-Risk KpSC Clones

Evolutionary FeatureKlebicin B-likeMicrocin E492Cloacin-like
Primary Genomic LocationPlasmids, Genomic IslandsPlasmids (often virulence plasmids)Genomic Islands
Association with VirulenceVariable, often in MDR clones (ST11, ST258)Strong (Hypervirulent clones, e.g., ST23)Weak/Neutral
Association with AMRFrequent co-location with blaKPC, blaCTX-MRareOccasional
Evidence of HGT (Recombination)HighHighModerate
Polymorphism/DiversificationHigh (Multiple variants, frequent disruption)Moderate (Limited variants)High (Multiple cloacin variants)

The evolution of klebocins involves significant functional trade-offs. Maintaining the genetic machinery for klebocin synthesis, immunity, and secretion is metabolically costly. This cost is particularly evident in nutrient-poor environments or during rapid growth phases, where non-producing mutants ("cheaters") may outcompete producers [1] [3]. Furthermore, klebocin genes are subject to diversifying selection, leading to polymorphism (e.g., multiple variants of cloacin-like bacteriocins exist, Table 1) and functional divergence, potentially allowing evasion of immunity proteins developed by competitor strains. This arms race dynamic drives continuous innovation in bacteriocin structure and specificity within the KpSC population [4] [6]. The presence of phage-derived components within klebocin operons (like klebicin C) suggests an intriguing evolutionary path where elements of viral origin have been repurposed for interbacterial competition, blurring the lines between predation and bacteriociny [4] [9]. Understanding these evolutionary patterns is crucial for tracking the emergence and spread of high-risk KpSC clones where klebocins contribute to their ecological success alongside AMR and virulence factors.

Properties

CAS Number

102714-08-9

Product Name

klebocin

Molecular Formula

C12H13NO4

Synonyms

klebocin

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